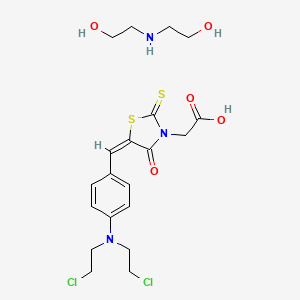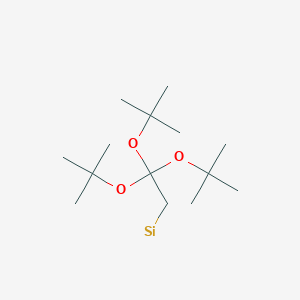phosphaniumolate CAS No. 103411-27-4](/img/structure/B14336888.png)
[(Octan-2-yl)oxy](oxo)phosphaniumolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Octan-2-yl)oxyphosphaniumolate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to organic groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Octan-2-yl)oxyphosphaniumolate typically involves the reaction of octan-2-ol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product. The reaction can be represented as follows:
Octan-2-ol+POCl3→(Octan-2-yl)oxyphosphaniumolate+HCl
Industrial Production Methods
In industrial settings, the production of (Octan-2-yl)oxyphosphaniumolate involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(Octan-2-yl)oxyphosphaniumolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octan-2-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
(Octan-2-yl)oxyphosphaniumolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Octan-2-yl)oxyphosphaniumolate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid, mono(1-methylheptyl) ester: Similar in structure but differs in the alkyl group attached to the phosphorus atom.
Phosphine oxides: Share the phosphorus-oxygen bond but have different substituents.
Uniqueness
(Octan-2-yl)oxyphosphaniumolate is unique due to its specific alkyl group (octan-2-yl) and its ability to form stable coordination complexes. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Propriétés
Numéro CAS |
103411-27-4 |
|---|---|
Formule moléculaire |
C8H17O3P |
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
octan-2-yloxy-oxido-oxophosphanium |
InChI |
InChI=1S/C8H17O3P/c1-3-4-5-6-7-8(2)11-12(9)10/h8H,3-7H2,1-2H3 |
Clé InChI |
OURLQPKHGAJMKY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)O[P+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


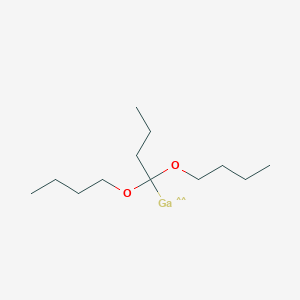
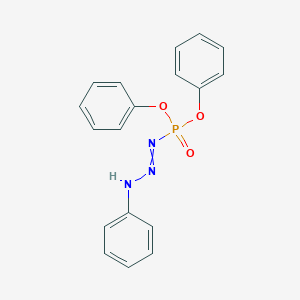
![N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide](/img/structure/B14336823.png)
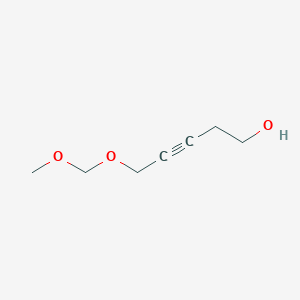
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)


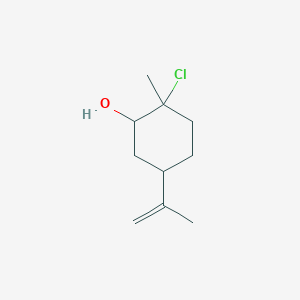
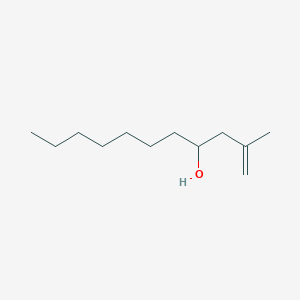
![N-Methyl-N'-[2-(3-phenoxyphenyl)propan-2-yl]-N-phenylurea](/img/structure/B14336864.png)
![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)

